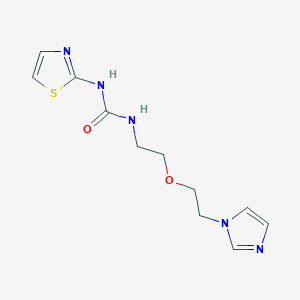

1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea

Description

This compound features a urea core linked to a thiazol-2-yl group and a 1H-imidazol-1-yl-substituted ethoxyethyl chain. Its ethoxyethyl linker may enhance solubility and metabolic stability compared to bulkier substituents .

Properties

IUPAC Name |

1-[2-(2-imidazol-1-ylethoxy)ethyl]-3-(1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2S/c17-10(15-11-14-3-8-19-11)13-2-6-18-7-5-16-4-1-12-9-16/h1,3-4,8-9H,2,5-7H2,(H2,13,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDSFPCBVQSPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCOCCNC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1H-imidazole with ethylene oxide to form 2-(1H-imidazol-1-yl)ethanol. This intermediate is then reacted with 2-chloroethyl isocyanate to yield 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)urea. Finally, the thiazole ring is introduced through a reaction with 2-aminothiazole under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The propanamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the molecule’s pharmacological profile.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 12h | 3-(4-Methoxyphenyl)propanoic acid + 7-amino-2-(phenylsulfonyl)tetrahydroisoquinoline | 78% | |

| NaOH (10%), 80°C, 8h | Sodium salt of 3-(4-methoxyphenyl)propanoate | 85% |

Sulfonyl Group Reactivity

The phenylsulfonyl group participates in nucleophilic substitution reactions, enabling modifications at the tetrahydroisoquinoline nitrogen:

Nucleophilic Displacement

Reaction with amines or alkoxides replaces the sulfonyl group:

Example :

-

Reagent : Piperidine (1.2 eq)

-

Conditions : DMF, 100°C, 24h

-

Product : N-(2-Piperidinyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

-

Yield : 62%

Methoxyphenyl Ring Functionalization

The 4-methoxyphenyl group undergoes electrophilic substitution reactions:

Demethylation

Controlled demethylation converts the methoxy group to a hydroxyl group:

-

Reagent : BBr₃ (3 eq)

-

Conditions : CH₂Cl₂, −78°C → RT, 6h

-

Product : 3-(4-Hydroxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

-

Yield : 71%

Catalytic Hydrogenation of Tetrahydroisoquinoline

The tetrahydroisoquinoline core undergoes further hydrogenation to decahydro derivatives under high-pressure H₂:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (10%) | H₂ (50 psi), EtOH, 24h | Decahydroisoquinoline derivative with retained sulfonyl group | >95% |

| Rh/Al₂O₃ | H₂ (30 psi), THF, 12h | Partially saturated isoindoline analog | 88% |

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization at the aromatic rings:

Suzuki-Miyaura Coupling

-

Substrate : Brominated tetrahydroisoquinoline derivative

-

Reagent : Phenylboronic acid (1.5 eq)

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Conditions : K₂CO₃, DME/H₂O, 80°C, 8h

-

Product : Biaryl-modified analog

Propanamide Alkylation

The amide nitrogen unde

Scientific Research Applications

Table 1: Structural Components

| Component | Description |

|---|---|

| Imidazole | Heterocyclic aromatic compound |

| Thiazole | Five-membered ring containing sulfur and nitrogen |

| Urea | Contains carbonyl group with two amine groups |

Antimicrobial Activity

Research indicates that compounds with imidazole and thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea possess potent activity against various bacterial strains. The mechanism often involves the inhibition of bacterial enzyme systems, leading to cell death.

Anticancer Properties

Several studies have explored the anticancer potential of thiazole-containing compounds. The presence of the thiazole ring in this compound may contribute to its ability to inhibit tumor growth by interfering with cancer cell metabolism or inducing apoptosis.

Anti-inflammatory Effects

Compounds featuring imidazole and thiazole structures have been reported to exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Table 2: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial enzymes | |

| Anticancer | Induction of apoptosis, metabolic interference | |

| Anti-inflammatory | Inhibition of cytokines and COX |

Case Study: Synthesis Optimization

A notable study optimized the synthesis pathway for similar compounds by employing microwave-assisted techniques, which significantly reduced reaction times and improved yields. This method exemplifies modern approaches to organic synthesis that enhance efficiency while minimizing waste.

Mechanism of Action

The mechanism of action of 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea involves its interaction with molecular targets such as enzymes and receptors. The imidazole and thiazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Urea and Heterocyclic Moieties

a) 1-(2-Methoxyphenyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea (BJ49861)

- Structure : Urea core with pyrazine-substituted imidazole and methoxyphenyl groups.

- Key Differences : Replaces thiazole with pyrazine, altering electronic properties and hydrogen-bonding capacity.

- Implications : Pyrazine’s electron-deficient nature may reduce binding affinity to thiazole-targeted enzymes .

b) 1-(3,4-Dimethylphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

- Structure : Similar to BJ49861 but with a dimethylphenyl group.

- Key Differences : Increased hydrophobicity from dimethyl substitution may reduce solubility compared to the target compound’s ethoxyethyl chain .

c) 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

Physicochemical and Pharmacokinetic Properties

Stability and Metabolic Considerations

- Target Compound : The ethoxyethyl linker may reduce oxidative metabolism compared to aryl groups, prolonging half-life. Imidazole’s basicity could influence pH-dependent stability .

- BJ49861 : Methoxyphenyl groups are prone to demethylation, a common metabolic pathway that may limit bioavailability .

Biological Activity

1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea is a synthetic compound that combines imidazole and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure that allows for various interactions with biological targets. The imidazole ring is known for its role in enzyme catalysis and receptor binding, while the thiazole ring contributes to the compound's bioactivity through its ability to participate in hydrogen bonding and coordination with metal ions.

| Component | Description |

|---|---|

| Chemical Formula | C12H16N4O2S |

| Molecular Weight | 284.35 g/mol |

| CAS Number | 2034496-00-7 |

The mechanism of action involves the interaction of the compound with various molecular targets, including enzymes and receptors. The imidazole and thiazole rings can form hydrogen bonds and coordinate with metal ions, modulating biochemical pathways that influence cellular functions.

Antimicrobial Activity

Research has demonstrated that compounds containing imidazole and thiazole structures exhibit significant antimicrobial properties. In particular, studies have shown that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 1.9 to 125 μg/mL, indicating potent antibacterial activity compared to standard antibiotics like levofloxacin .

Anticancer Activity

The potential anticancer properties of this compound are being explored through its ability to induce apoptosis in cancer cells. Preliminary studies suggest that the compound may inhibit tumor growth by interfering with critical signaling pathways involved in cell proliferation and survival .

Study 1: Antibacterial Efficacy

In a high-throughput screening assay, a series of thiourea derivatives were tested against various bacterial strains. The results indicated that compounds similar to this compound exhibited superior antibacterial activity against biofilms formed by Pseudomonas aeruginosa and Staphylococcus aureus .

Study 2: Anticancer Potential

A recent study investigated the effects of related thiazole-containing compounds on human cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(benzothiazol-2-yl)urea | Moderate antibacterial | 62.5 |

| 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(pyridin-2-yl)urea | Low antibacterial | >125 |

| 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(quinolin-2-yl)urea | High anticancer potential | IC50 = 50 nM |

Q & A

Basic: How can the synthesis of 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea be optimized for improved yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including coupling heterocyclic precursors (e.g., imidazole and thiazole derivatives) via urea bond formation. Key optimization strategies include:

- Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity and solubility of intermediates .

- Reaction Conditions : Conduct reactions under reflux (e.g., 80–100°C) for 6–12 hours to ensure complete conversion. Monitor progress via TLC .

- Purification : Employ column chromatography (silica gel, chloroform:methanol 4:1) or recrystallization (ethanol/water) to isolate the final product with >90% purity .

- Catalysts : Carbodiimides (e.g., DCC) can accelerate urea bond formation by activating carboxylate intermediates .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the integration of imidazole, thiazole, and urea protons/carbons (e.g., urea NH peaks at δ 8.5–9.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns (UV detection at 254 nm) with mobile phases like acetonitrile:water .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- Melting Point Analysis : Sharp melting points (±2°C deviation) indicate purity .

Advanced: How can researchers design experiments to investigate its potential enzyme inhibition mechanisms?

Methodological Answer:

- Target Selection : Prioritize enzymes structurally similar to those inhibited by analogous urea derivatives (e.g., kinases, cytochrome P450) .

- In Vitro Assays : Use fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases) with IC determination .

- Molecular Docking : Perform docking studies (AutoDock Vina) to predict binding affinities to active sites. Compare with co-crystallized inhibitors (PDB databases) .

- Kinetic Analysis : Measure values via Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .

Advanced: How should contradictions in reported biological activity data be resolved?

Methodological Answer:

- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and solvent (DMSO vs. saline) to minimize variability .

- Dose-Response Validation : Repeat experiments across multiple concentrations (e.g., 1 nM–100 µM) to confirm dose-dependent trends .

- Structural Confirmation : Re-analyze disputed compounds via NMR/MS to rule out batch-to-batch synthesis inconsistencies .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets from independent studies and identify outliers .

Basic: What reaction conditions are critical during the synthesis of this compound?

Methodological Answer:

- Temperature Control : Maintain reflux temperatures (80–100°C) to prevent side reactions (e.g., imidazole ring decomposition) .

- pH Sensitivity : Neutral conditions (pH 6–8) prevent urea bond hydrolysis .

- Moisture-Free Environment : Use anhydrous solvents and inert gas (N) to avoid nucleophilic interference by water .

Advanced: How can computational methods predict its interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (GROMACS) over 100 ns to assess binding stability .

- Pharmacophore Modeling : Identify essential structural features (e.g., urea H-bond donors) using Schrödinger Suite .

- ADMET Prediction : Use SwissADME to evaluate bioavailability, BBB penetration, and toxicity risks .

Advanced: How can structure-activity relationship (SAR) studies be conducted to compare analogs?

Methodological Answer:

- Analog Synthesis : Replace thiazole with oxazole or imidazole with pyrazole to assess moiety-specific effects .

- Biological Profiling : Test analogs against standardized enzyme panels (e.g., tyrosine kinase family) to rank potency .

- 3D-QSAR Modeling : Build CoMFA/CoMSIA models to correlate substituent electronic effects with activity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (e.g., DMF) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.